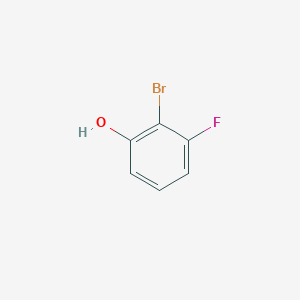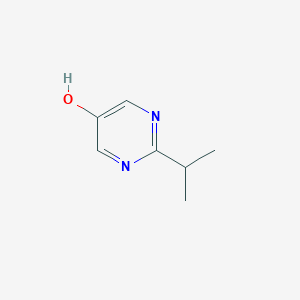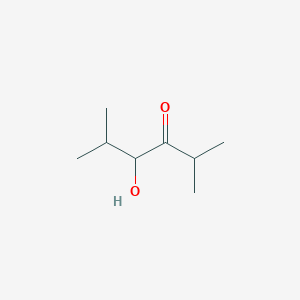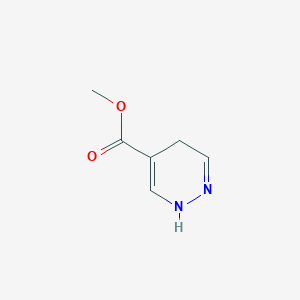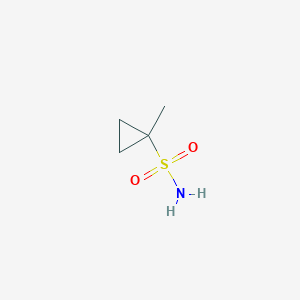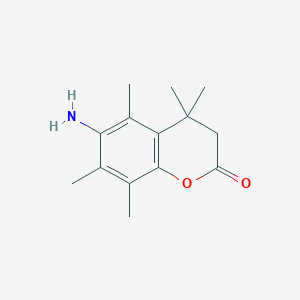
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin, also known as APDC, is a synthetic compound that has been widely used in scientific research due to its unique properties. APDC is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Scientific Research Applications
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and nickel. 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has also been used as a chelating agent for the removal of metal ions from water and soil. Additionally, 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been used as a ligand in the synthesis of metal complexes for catalysis and inorganic chemistry.
Mechanism Of Action
The mechanism of action of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin involves the formation of a complex with metal ions. 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has a high affinity for metal ions, and the complex formation occurs through the coordination of the metal ion with the amino and carbonyl groups of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin. The complex formation leads to changes in the electronic properties of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin, resulting in its unique fluorescent properties.
Biochemical And Physiological Effects
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin should be handled with care as it is a synthetic compound and its long-term effects on the environment and human health are not fully understood.
Advantages And Limitations For Lab Experiments
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has several advantages for lab experiments, including its high selectivity for metal ions, its high sensitivity for the detection of metal ions, and its unique fluorescent properties. However, there are also limitations to its use, including its limited solubility in water and its potential interference with other fluorescent probes.
Future Directions
There are several future directions for the use of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin in scientific research. One potential direction is the development of new synthetic methods for the preparation of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin and its derivatives. Another direction is the development of new applications for 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin, such as its use in the detection of metal ions in biological samples. Additionally, the use of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin in the synthesis of metal complexes for catalysis and inorganic chemistry could lead to the development of new materials with unique properties.
Synthesis Methods
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been synthesized using various methods, including the condensation of 4,4,5,7,8-pentamethylcoumarin with hydroxylamine hydrochloride, and the reaction of pentamethylcoumarin with hydroxylamine-O-sulfonic acid. The most common method of synthesis involves the reaction of 4,4,5,7,8-pentamethylcoumarin with hydroxylamine-O-sulfonic acid in the presence of a catalyst such as sodium acetate. This method yields pure 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin with a high yield and purity.
properties
CAS RN |
120372-42-1 |
|---|---|
Product Name |
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin |
Molecular Formula |
C14H21NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
6-amino-4,4,5,7,8-pentamethyl-3H-chromen-2-one |
InChI |
InChI=1S/C14H19NO2/c1-7-8(2)13-11(9(3)12(7)15)14(4,5)6-10(16)17-13/h6,15H2,1-5H3 |
InChI Key |
LNVMNNLFOYOBDQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=C1N)C)C(CC(=O)O2)(C)C)C |
Canonical SMILES |
CC1=C(C2=C(C(=C1N)C)C(CC(=O)O2)(C)C)C |
synonyms |
6-amino-4,4,5,7,8-pentamethyldihydrocoumarin 6-APMDC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



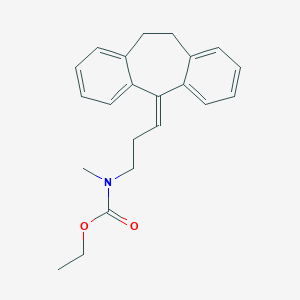
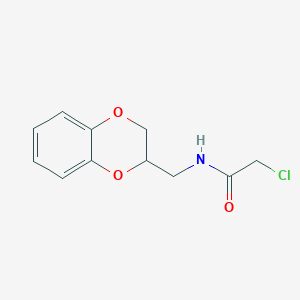
![1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-](/img/structure/B45778.png)



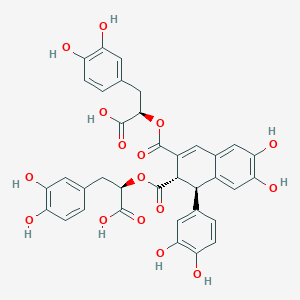

![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)
